

# 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties

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## Compound of Interest

Compound Name:	5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B1274582

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An In-depth Technical Guide to **5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

## Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**. This compound belongs to the pyridinone class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are recognized as valuable precursors for various drugs[1][2]. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental protocols to facilitate further research and application.

## Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of **5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** are summarized below. While some specific experimental values such as melting point, boiling point, and pKa are not readily available in public literature, expected characteristics based on its chemical structure are discussed.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid	-
Synonym	5,6-dimethyl-2-hydroxynicotinic acid	<a href="#">[3]</a>
CAS Number	51727-05-0	<a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	167.16 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	Solid	<a href="#">[4]</a>
SMILES String	O=C(N1)C(C(O)=O)=CC(C)=C1C	<a href="#">[4]</a>
InChI Key	RRZTUQQCXRPRG-UHFFFAOYSA-N	<a href="#">[4]</a>

#### Note on Physical Properties:

- Melting Point: A specific melting point for this compound is not provided in the searched literature. For context, similar structures such as 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-Chloropyridine-3-carboxylic acid have reported melting points of 247 °C and 176-178 °C, respectively[\[6\]](#).
- Solubility: While quantitative solubility data is unavailable, a documented recrystallization solvent is acetic acid, suggesting solubility in polar protic organic solvents[\[3\]](#).
- pKa: A precise pKa value is not documented. As a carboxylic acid, it is expected to be acidic. The presence of the electron-withdrawing pyridone ring may influence its acidity relative to simple aliphatic carboxylic acids.

## Spectroscopic Properties

Specific spectral data for this compound is not available. However, based on its functional groups (carboxylic acid,  $\alpha,\beta$ -unsaturated lactam), the following spectroscopic characteristics can be predicted.

**2.1 Infrared (IR) Spectroscopy** The IR spectrum of a carboxylic acid is one of the most recognizable.[\[7\]](#)

- **O-H Stretch:** A very broad absorption is expected in the  $2500\text{-}3300\text{ cm}^{-1}$  region due to the hydrogen-bonded hydroxyl group of the carboxylic acid[\[8\]](#)[\[9\]](#).
- **C=O Stretch:** Two distinct carbonyl absorptions are anticipated. One, for the carboxylic acid dimer, is expected around  $1710\text{ cm}^{-1}$ [\[8\]](#). The second, corresponding to the lactam (pyridone) carbonyl, would also appear in the carbonyl region (typically  $1650\text{-}1690\text{ cm}^{-1}$ ). Conjugation generally lowers the frequency of carbonyl absorption[\[8\]](#).
- **C-O Stretch:** An absorption between  $1210\text{-}1320\text{ cm}^{-1}$  is characteristic of the C-O bond in carboxylic acids[\[9\]](#).

**2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy**

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton, typically appearing around 12 ppm[\[7\]](#)[\[8\]](#). Signals for the two distinct methyl groups and the vinylic proton on the pyridine ring would also be present in the aliphatic and vinylic regions, respectively.
- **$^{13}\text{C}$  NMR:** The carbon spectrum would feature two signals in the downfield region (160-185 ppm) corresponding to the carbonyl carbons of the carboxylic acid and the pyridone ring[\[7\]](#)[\[8\]](#). Other signals would correspond to the  $\text{sp}^2$  carbons of the ring and the  $\text{sp}^3$  carbons of the two methyl groups.

Table 2: Predicted Spectroscopic Data

Spectroscopy	Functional Group	Expected Chemical Shift / Wavenumber	Characteristics
IR	Carboxylic Acid O-H	2500-3300 cm <sup>-1</sup>	Very broad
IR	Carboxylic Acid C=O	~1710 cm <sup>-1</sup>	Strong, sharp
IR	Lactam C=O	1650-1690 cm <sup>-1</sup>	Strong, sharp
<sup>1</sup> H NMR	Carboxylic Acid - COOH	~12 ppm	Singlet, broad
<sup>13</sup> C NMR	Carboxylic Acid & Lactam -C=O	160-185 ppm	-

## Experimental Protocols

### 3.1 Synthesis from 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A reliable method for the synthesis of **5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** involves the acid-catalyzed hydrolysis of the corresponding nitrile precursor[3].

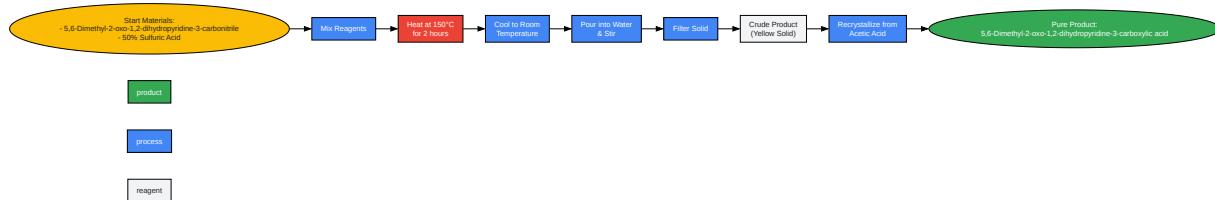
#### Materials:

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 3) (11.5 g, 78 mmol)
- Dilute sulfuric acid (50%, w/w, 65 mL)
- Water
- Acetic acid (for recrystallization)

#### Procedure:

- A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 65 mL of 50% (w/w) dilute sulfuric acid is prepared in a suitable reaction vessel.
- The mixture is heated in an oil bath at 150 °C for 2 hours.

- After the heating period, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.
- The cooled solution is poured into 100 mL of water and stirred, which results in the formation of a yellow precipitate.
- The solid product is collected by filtration.
- The collected solid is washed and dried to yield the crude product.
- For purification, the crude product is recrystallized from acetic acid to obtain the pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.
- This procedure yields 12.6 g of the pure product, corresponding to a 93% yield[3].



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Caption: Synthesis workflow for the target compound.

## Biological Activity and Signaling Pathways

The available scientific literature from the search results does not specify any direct biological activities or involvement in signaling pathways for **5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** itself. However, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is noted for its potential as drug precursors, indicating that modifications of this core structure can lead to biologically active molecules[1][2]. Further research is required to elucidate any specific biological functions of the title compound.

## Conclusion

**5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a well-defined chemical entity with established identifiers and a clear synthetic route. While a complete experimental dataset for all its physicochemical properties is not currently available, its structural features allow for reliable prediction of its spectroscopic characteristics. The provided synthesis protocol is high-yielding and straightforward, making the compound accessible for further investigation. Its utility as a potential building block in the synthesis of more complex, biologically active molecules warrants further exploration by the scientific and drug development communities.

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